1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea, also known as HPPH, is a chemical compound that has been the focus of scientific research due to its potential applications in cancer treatment. HPPH has been shown to have a high affinity for cancer cells, making it a promising candidate for targeted cancer therapies. In
科学的研究の応用
1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has been extensively studied for its potential applications in cancer treatment. It has been shown to have a high affinity for cancer cells, making it a promising candidate for targeted cancer therapies. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has been used in preclinical studies to selectively destroy cancer cells through photodynamic therapy (PDT). PDT involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that selectively destroy cancer cells. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has also been studied for its potential applications in imaging cancer cells, as it can be labeled with a fluorescent dye for visualization.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea involves the production of reactive oxygen species upon activation by light. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea is activated by light in the red region of the spectrum, which penetrates deeper into tissues than other wavelengths of light. Upon activation, 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea produces singlet oxygen, which can selectively destroy cancer cells. The mechanism of action of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea is highly specific to cancer cells, making it a promising candidate for targeted cancer therapies.
Biochemical and Physiological Effects
1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has been shown to have low toxicity and minimal side effects in preclinical studies. It is rapidly eliminated from the body, reducing the risk of accumulation and toxicity. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has also been shown to have a low dark toxicity, meaning that it is only activated by light and does not produce reactive oxygen species in the absence of light. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has been shown to have a high affinity for cancer cells, making it a promising candidate for targeted cancer therapies.
実験室実験の利点と制限
The advantages of using 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea in lab experiments include its high specificity for cancer cells, low toxicity, and rapid elimination from the body. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea can be easily synthesized on a large scale, making it readily available for research purposes. However, the limitations of using 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea in lab experiments include the need for light activation, which can be difficult to control in vivo. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
For research on 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea include the development of more efficient synthesis methods, the optimization of photodynamic therapy protocols, and the exploration of new applications for 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea in cancer treatment. 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea has also been studied for its potential applications in imaging cancer cells, and future research could focus on improving the imaging capabilities of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea. Additionally, 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea could be used in combination with other cancer therapies to enhance their effectiveness. Overall, 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea is a promising candidate for targeted cancer therapies and warrants further research.
合成法
The synthesis of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea involves the reaction of 4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde with 3-hydroxypropyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the final compound, 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea. The synthesis method of 1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea is relatively simple and has been optimized for large-scale production.
特性
IUPAC Name |
1-(3-hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15-5-2-3-11-21(15)14-17-8-6-16(7-9-17)13-20-18(23)19-10-4-12-22/h6-9,15,22H,2-5,10-14H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWCVXMHPZLYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)CNC(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。